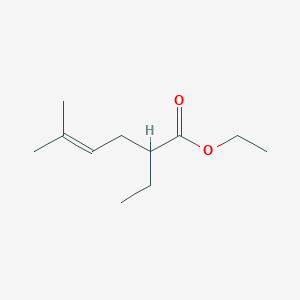![molecular formula C10H7ClN4O3 B14324813 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109480-39-9](/img/structure/B14324813.png)
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the diazotization of 4-chloroaniline followed by coupling with barbituric acid. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with barbituric acid under basic conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, which are crucial for optimizing the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as a biological stain due to its azo group.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Mecanismo De Acción
The mechanism of action of 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(E)-(4-Fluorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(E)-(4-Bromophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(E)-(4-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the chlorophenyl group in 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential for forming various derivatives. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
109480-39-9 |
|---|---|
Fórmula molecular |
C10H7ClN4O3 |
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4,7H,(H2,12,13,16,17,18) |
Clave InChI |
QSCDNLMXEUAADJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2C(=O)NC(=O)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
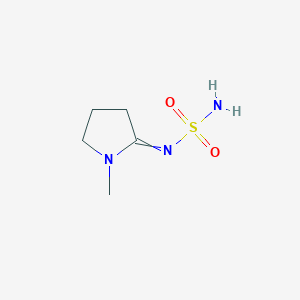
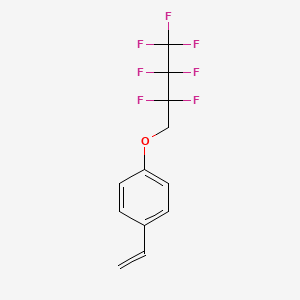
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
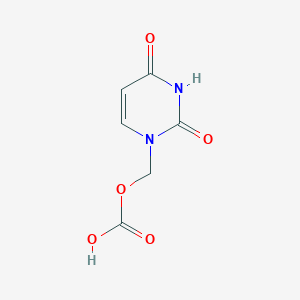
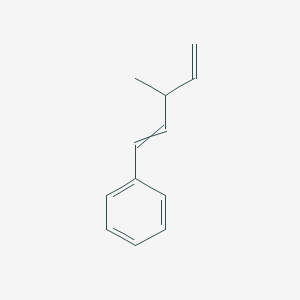
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
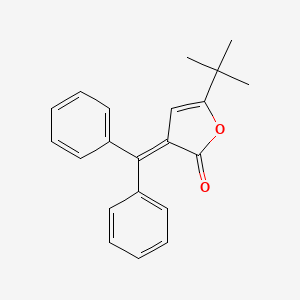

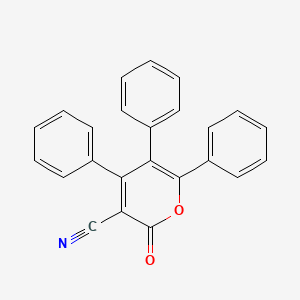
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
